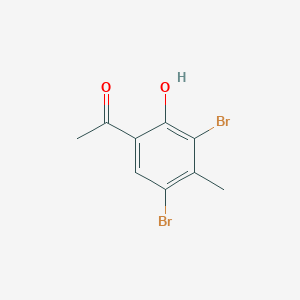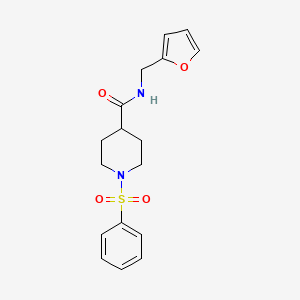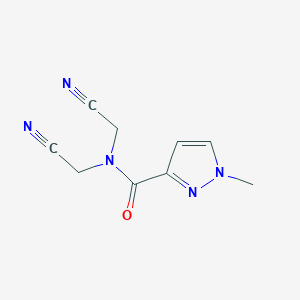![molecular formula C20H24N2O2 B5888143 4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)
4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide, commonly known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of IPPB is not fully understood. However, studies have shown that IPPB binds to specific receptors in the brain, such as the dopamine D2 receptor, and modulates their activity. This results in changes in the levels of neurotransmitters, such as dopamine, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
IPPB has been shown to have various biochemical and physiological effects. In the brain, IPPB has been found to increase the release of dopamine, which is involved in the regulation of mood, motivation, and reward. In cancer cells, IPPB has been shown to inhibit the activity of specific signaling pathways, resulting in the inhibition of cell growth and proliferation.
実験室実験の利点と制限
IPPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a high affinity for specific receptors, making it an ideal tool for studying their function. However, IPPB also has limitations, such as its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
将来の方向性
IPPB has significant potential for future research in various fields. Some possible future directions include further studies on its mechanism of action, the development of new drugs based on IPPB, and the exploration of its potential applications in other research areas, such as immunology and infectious diseases. Additionally, the use of IPPB in combination with other compounds may enhance its efficacy and selectivity, leading to the development of more effective treatments for various diseases.
Conclusion:
In conclusion, IPPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. IPPB has significant potential for future research and may lead to the development of new drugs and treatments for various diseases.
合成法
The synthesis of IPPB involves the reaction of 4-aminophenyl-1-pyrrolidinecarboxamide with isopropoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure IPPB.
科学的研究の応用
IPPB has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, IPPB has been shown to have a modulatory effect on the dopamine system, which is involved in various neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, IPPB has been found to inhibit the growth of cancer cells by targeting specific signaling pathways. In drug discovery, IPPB has been used as a lead compound for developing new drugs with improved efficacy and selectivity.
特性
IUPAC Name |
4-propan-2-yloxy-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)24-19-11-5-16(6-12-19)20(23)21-17-7-9-18(10-8-17)22-13-3-4-14-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKVTKRDFRFAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propan-2-yloxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)

![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![(4-tert-butylcyclohexyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5888108.png)


![1-[2-(3-phenoxyphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5888123.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)

![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)